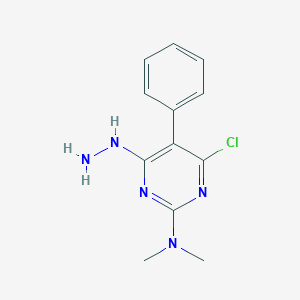
N-(4-chloro-6-hydrazino-5-phenylpyrimidin-2-yl)-N,N-dimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-6-hydrazino-5-phenylpyrimidin-2-yl)-N,N-dimethylamine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-6-hydrazino-5-phenylpyrimidin-2-yl)-N,N-dimethylamine typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-5-phenyl-pyrimidine-2-amine with hydrazine hydrate under reflux conditions to form the hydrazino derivative. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific temperature and pressure conditions. The process may include purification steps such as crystallization or chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-(4-chloro-6-hydrazino-5-phenylpyrimidin-2-yl)-N,N-dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions may result in various substituted pyrimidine derivatives.
科学的研究の応用
Chemistry
In chemistry, N-(4-chloro-6-hydrazino-5-phenylpyrimidin-2-yl)-N,N-dimethylamine is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound may be used to study the interactions of pyrimidine derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, pyrimidine derivatives are often explored for their potential therapeutic properties. This compound may be investigated for its potential as an anticancer, antiviral, or antimicrobial agent.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of N-(4-chloro-6-hydrazino-5-phenylpyrimidin-2-yl)-N,N-dimethylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.
類似化合物との比較
Similar Compounds
- (4-Chloro-6-hydrazino-5-phenyl-pyrimidin-2-yl)-methyl-amine
- (4-Chloro-6-hydrazino-5-phenyl-pyrimidin-2-yl)-ethyl-amine
- (4-Chloro-6-hydrazino-5-phenyl-pyrimidin-2-yl)-propyl-amine
Uniqueness
Compared to similar compounds, N-(4-chloro-6-hydrazino-5-phenylpyrimidin-2-yl)-N,N-dimethylamine may exhibit unique properties such as higher stability, better solubility, or enhanced biological activity. These characteristics make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
65942-57-6 |
|---|---|
分子式 |
C12H14ClN5 |
分子量 |
263.72g/mol |
IUPAC名 |
4-chloro-6-hydrazinyl-N,N-dimethyl-5-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C12H14ClN5/c1-18(2)12-15-10(13)9(11(16-12)17-14)8-6-4-3-5-7-8/h3-7H,14H2,1-2H3,(H,15,16,17) |
InChIキー |
PMQPDYZHVMGCMP-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(=C(C(=N1)Cl)C2=CC=CC=C2)NN |
正規SMILES |
CN(C)C1=NC(=C(C(=N1)Cl)C2=CC=CC=C2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


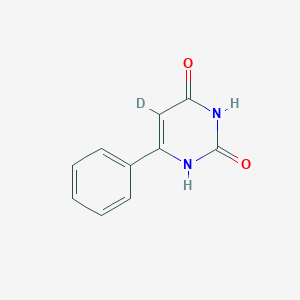
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoic acid](/img/structure/B372742.png)
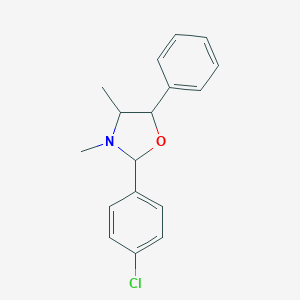
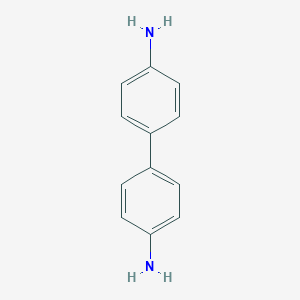
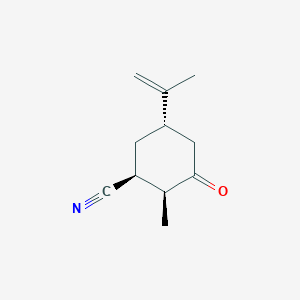
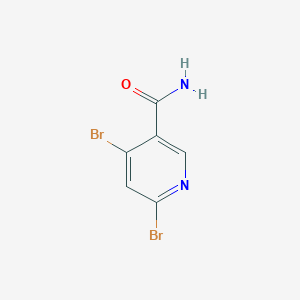
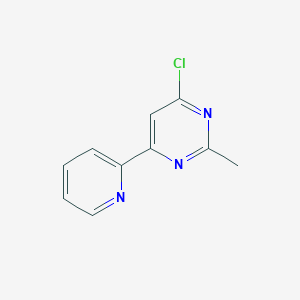
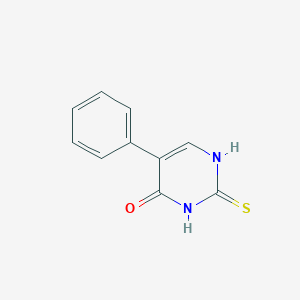
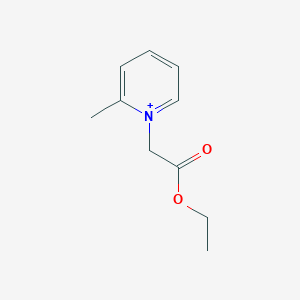
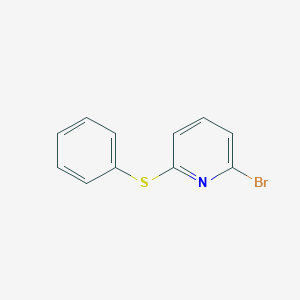
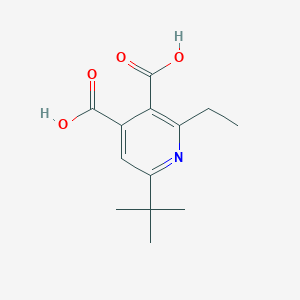
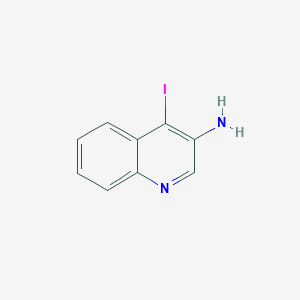
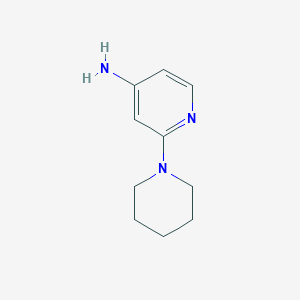
![4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B372779.png)
